molecular formula C13H18ClN3O B2704695 (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride CAS No. 2137073-76-6

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride

Cat. No.: B2704695
CAS No.: 2137073-76-6
M. Wt: 267.76
InChI Key: UQKXPKPKLGHOQK-RFVHGSKJSA-N
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Description

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and drug development.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide: The base form without the hydrochloride salt.

    (2S)-2-Amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride: The enantiomeric form.

    Other Indole Derivatives: Compounds like tryptamines and indole-3-acetic acid.

Uniqueness

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

(2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-2-15-13(17)11(14)7-9-8-16-12-6-4-3-5-10(9)12;/h3-6,8,11,16H,2,7,14H2,1H3,(H,15,17);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKXPKPKLGHOQK-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137073-76-6
Record name (2R)-2-amino-N-ethyl-3-(1H-indol-3-yl)propanamide hydrochloride
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